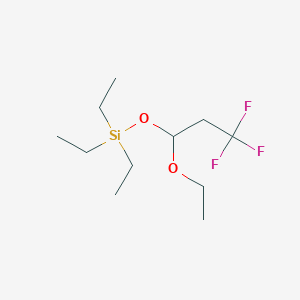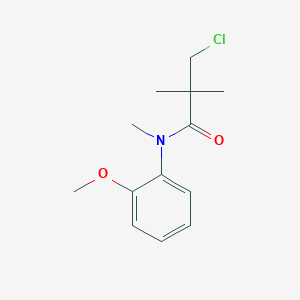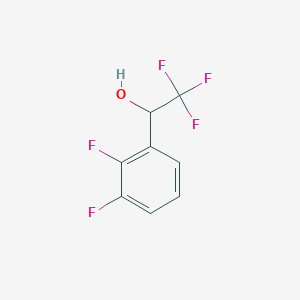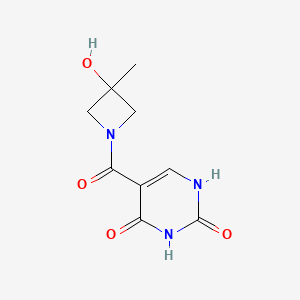
5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by its attachment to the pyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be employed.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound could be investigated for similar biological activities.
Medicine
In medicine, compounds like 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione might be explored for their potential therapeutic effects, such as antiviral, anticancer, or antibacterial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A component of nucleic acids with similar structural features.
Thymine: Another nucleic acid component with a pyrimidine ring.
Uniqueness
What sets 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione apart is its unique azetidine ring, which might confer distinct biological activities or chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylazetidine-1-carbonyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N3O4/c1-9(16)3-12(4-9)7(14)5-2-10-8(15)11-6(5)13/h2,16H,3-4H2,1H3,(H2,10,11,13,15) |
InChI Key |
DHTKXDGLADQUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CNC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


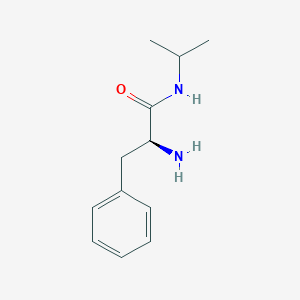
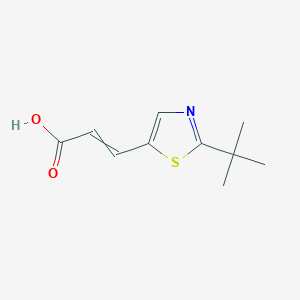
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11721518.png)
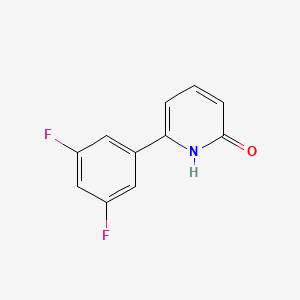
![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)
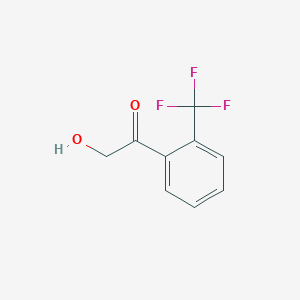
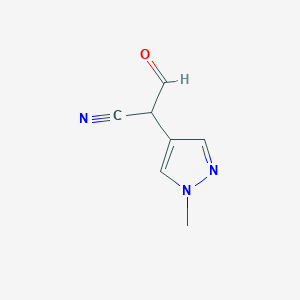
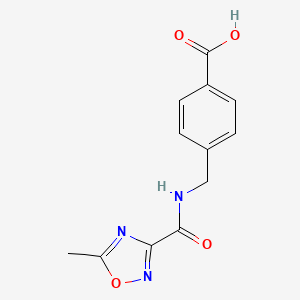
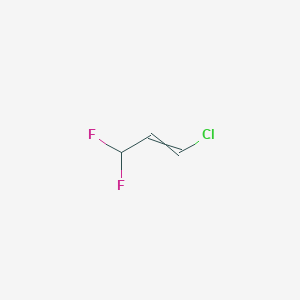

![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)
